N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds characterized by a fused benzene and thiazole ring structure, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This particular compound features multiple functional groups that enhance its chemical reactivity and potential biological activity.
The compound is cataloged in various chemical databases, including PubChem and ChEBI, which provide detailed information about its structure, synthesis, and properties.
This compound can be classified as:
The synthesis of N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide typically involves multiple synthetic steps. Key methods include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide can be represented by its IUPAC name and chemical formula:
| Property | Data |
|---|---|
| IUPAC Name | N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
| Molecular Formula | C16H16N2O3S2 |
| InChI Key | InChI=1S/C16H16N2O3S2/c1-19(14)15(20)12(21)22-13(16(19)18)9(17)10-5-3-4-8(10)6(2)7(11)8/h3-6H,14H2,(H,18) |
The compound exhibits specific structural features that contribute to its reactivity and interactions with biological targets.
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent) will depend on the desired product and starting materials used.
The mechanism of action for N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide involves several potential pathways:
These mechanisms suggest a broad spectrum of biological activities that could be explored for therapeutic applications.
The physical properties of N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 352.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO; insoluble in water |
Chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of functional groups like sulfonamide and carboxamide.
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide has potential applications in:
This compound's unique structure and properties make it a valuable candidate for further research in various scientific fields.
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0